3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide” is a complex organic molecule that contains a triazine ring and a pyridine ring . The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of triazoles include substantial isomerism and the ability to act as coordination compounds .Scientific Research Applications
Synthesis and Chemical Reactivity
Formation of Heterocyclic Compounds : Research indicates that similar chemical structures have been involved in the synthesis of a wide array of heterocyclic compounds, demonstrating the reactivity of such chemicals with different reagents to form new chemical entities. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide to form 3-methylsulfanyl-6-[(4-oxo-4Н-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones, highlighting the chemical's potential in generating triazine derivatives, a class of compounds with various applications ranging from pharmaceuticals to agrochemicals (Vetyugova et al., 2018).
Heterocyclic Synthesis Involving Cycloaddition : Another study detailed the use of cyclic amidines in synthesizing tricyclic pyrimidines and triazines via cycloaddition and intermolecular cyclization, showcasing the compound's role in forming complex heterocyclic systems that could have applications in drug discovery and material science (El‐Sayed, 2017).
Host-Guest Chemistry for Drug Delivery : An intriguing application involves the encapsulation of lipophilic derivatives within water-soluble cages for drug delivery purposes. This approach illustrates how such compounds can be engineered for biomedical applications, potentially enhancing the solubility and delivery efficiency of therapeutically active compounds (Mattsson et al., 2010).
Analytical and Material Science Applications
Selective Metal Extraction : The creation of new hydrophobic, tridentate nitrogen heterocyclic reagents for the selective extraction of americium(III) from europium(III) demonstrates the compound's potential in the field of analytical chemistry, particularly in the separation processes for rare earth and radioactive elements, which is crucial for nuclear waste management and the recycling of rare earth elements (Hudson et al., 2006).
Antiviral and Anticancer Activities : There's also significant interest in synthesizing and evaluating heterocyclic systems fused with such compounds for their biological activities, including antiviral and anticancer properties. This research underscores the potential of these compounds in contributing to the development of new therapeutic agents (Attaby et al., 2007).
Future Directions
Properties
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(2-pyridin-4-ylethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16(19-11-7-13-5-9-18-10-6-13)8-12-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-6,9-10H,7-8,11-12H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKOZTWXGKGWFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.